4-Allyloxyphenethyl alcohol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(4-prop-2-enoxyphenyl)ethanol |
InChI |
InChI=1S/C11H14O2/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h2-6,12H,1,7-9H2 |
InChI Key |
MVYZQRZXZMUVKW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Allyloxyphenethyl alcohol exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrate that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of aging and degenerative diseases.
Potential in Cancer Therapy
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on cancer cell lines indicate that it can induce apoptosis (programmed cell death) in certain types of tumors. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.
Polymer Chemistry
This compound is utilized as a monomer in the synthesis of various polymers. Its allylic functionality allows for cross-linking reactions, which can enhance the mechanical properties of materials. Polymers derived from this compound are used in coatings, adhesives, and sealants due to their durability and chemical resistance.
Fragrance and Flavor Industry
The compound's pleasant aromatic profile makes it a candidate for use in perfumes and flavorings. It can be incorporated into formulations to impart floral or fruity notes, enhancing product appeal.
Case Studies
Chemical Reactions Analysis
Ether Cleavage and Nucleophilic Substitution
The allyloxy group undergoes cleavage under acidic or nucleophilic conditions. For example:
-
Acid-catalyzed cleavage : Treatment with HBr generates phenol derivatives and allyl bromide .
-
Nucleophilic displacement : Alkoxide or phenoxide ions displace the allyl group via S<sub>N</sub>2 mechanisms, as observed in nitrofluorobenzene systems .
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acidic cleavage | 48% HBr, reflux | 65–85 | |
| Nucleophilic substitution | NaOR (R = allyl, tert-butyl), THF | 54–88 |
Radical-Mediated Cyclization
The allyloxy group participates in radical cyclization under oxidative conditions, forming heterocycles like chroman-4-ones:
-
Mechanism : SO<sub>4</sub><sup>−- </sup> radicals (from (NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>8</sub>) abstract hydrogen, triggering cyclization .
-
Solvent : DMSO/H<sub>2</sub>O (9:1)
-
Temperature : 80°C
-
Yield : Up to 71% for chroman-4-one derivatives
Palladium-Catalyzed Coupling Reactions
Pd(0) complexes facilitate coupling with isocyanides or alkenes:
-
Benzofuran formation : Intramolecular insertion of alkynes or alkenes occurs via allylpalladium intermediates .
-
Key catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> in methanol at 70°C for 5 hours .
Side Note : Prolonged reaction times (>5 h) or elevated temperatures (>80°C) induce decomposition, reducing yields by 20–30% .
Esterification and Derivatization
The primary alcohol undergoes typical hydroxyl reactions:
-
Acetylation : Reacts with acetic anhydride/pyridine to form 4-allyloxyphenethyl acetate.
-
Sulfonation : Tosyl chloride yields sulfonate esters for further substitution .
Representative Data :
| Derivative | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Acetate ester | Ac<sub>2</sub>O, Py | 85–90 | |
| Tosylate | TsCl, Et<sub>3</sub>N | 75–80 |
Oxidation and Reduction
-
Oxidation : MnO<sub>2</sub> or PCC oxidizes the alcohol to 4-allyloxyphenylacetaldehyde.
-
Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces ester byproducts to diols .
Challenges : Over-oxidation to carboxylic acids is suppressed using mild agents (e.g., Swern conditions) .
Intramolecular Cyclization
Under acidic or thermal conditions, the allyloxy and hydroxyl groups cyclize to form tetrahydrofuran derivatives:
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The position of hydroxyl groups significantly impacts properties. For example, 4-Hydroxyphenethyl alcohol (para) has a higher melting point (89–93°C) compared to 3-Hydroxybenzyl alcohol (meta, 108–110°C) due to differences in molecular packing .
- Functional Groups : Methoxy substitutions (e.g., 4-Methoxybenzyl alcohol) reduce polarity and alter solubility compared to hydroxylated analogs .
- Molecular Weight : Vanillyl alcohol’s additional methoxy group increases its molecular weight (154.16 g/mol) and alters its applications in lignin-based polymers .
Preparation Methods
Protection of the Phenethyl Alcohol Hydroxyl Group
The primary alcohol in phenethyl alcohol is protected to prevent undesired side reactions during subsequent alkylation. Trityl chloride (TrCl) is employed due to its high stability under basic conditions and ease of removal. Reaction conditions involve dissolving phenethyl alcohol in pyridine with catalytic 4-dimethylaminopyridine (DMAP) , followed by TrCl addition at 0–25°C for 2–4 hours. This yields trityl-protected phenethyl alcohol with >90% efficiency.
Bromination and Allyloxy Group Introduction
The protected intermediate undergoes bromination at the para position using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. Subsequent Williamson ether synthesis with allyl bromide proceeds in tetrahydrofuran (THF) using potassium carbonate as a base. The reaction is heated to 60°C for 6–8 hours, achieving 75–80% yield of the allyloxy-substituted intermediate.
Deprotection and Final Product Isolation
Catalytic hydrogenation with 10% Pd/C in methanol/ethyl acetate cleaves the trityl group, furnishing this compound. This step proceeds quantitatively under mild conditions (25°C, 1 atm H₂).
Key Data Table: Williamson Ether Synthesis Parameters
Hydroboration-Oxidation of 4-Allyloxystyrene
This two-step approach leverages the anti-Markovnikov addition of boron reagents to styrenic double bonds, followed by oxidation to primary alcohols.
Synthesis of 4-Allyloxystyrene
4-Hydroxystyrene is subjected to Williamson ether synthesis with allyl bromide in dimethylformamide (DMF) using potassium tert-butoxide as a base. The reaction proceeds at 25°C for 12 hours, yielding 4-allyloxystyrene in 88% yield.
Hydroboration-Oxidation to Phenethyl Alcohol
4-Allyloxystyrene is treated with borane-THF complex at 0°C, followed by oxidative workup with hydrogen peroxide and sodium hydroxide . The anti-Markovnikov addition installs the primary alcohol moiety, affording this compound in 82% yield .
Key Data Table: Hydroboration-Oxidation Parameters
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Allyloxystyrene Synthesis | Allyl Br, t-BuOK, DMF, 25°C, 12h | 88 | |
| Hydroboration | BH₃-THF, 0°C, 2h | 90 | |
| Oxidation | H₂O₂, NaOH, 25°C, 1h | 91 |
Mitsunobu Coupling for Direct Etherification
The Mitsunobu reaction enables direct etherification between alcohols without requiring pre-activation of the leaving group.
Reaction of 4-Hydroxyphenethyl Alcohol with Allyl Alcohol
4-Hydroxyphenethyl alcohol (synthesized via methods in) is combined with allyl alcohol , triphenylphosphine (PPh₃) , and diethyl azodicarboxylate (DEAD) in THF at 0°C. The mixture is warmed to 25°C and stirred for 24 hours, achieving 85% yield of this compound.
Advantages and Limitations
This method avoids protection-deprotection sequences but requires stoichiometric phosphine and azodicarboxylate reagents, increasing cost. Side reactions involving the ethyl alcohol hydroxyl group are minimized due to the phenolic -OH’s higher acidity.
Key Data Table: Mitsunobu Reaction Parameters
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost Efficiency | Scalability | Citation |
|---|---|---|---|---|
| Williamson Synthesis | 78 | Moderate | High | |
| Hydroboration | 82 | Low | Medium | |
| Mitsunobu | 85 | High | Low |
The Williamson approach offers the best balance of yield and scalability, while Mitsunobu coupling is preferable for small-scale syntheses requiring minimal steps.
Catalytic Hydrogenation of Epoxide Intermediates
Adapting methodologies from, this compound can be synthesized via epoxide intermediates.
Q & A
Basic: What are the recommended synthetic routes for 4-Allyloxyphenethyl alcohol, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or etherification reactions. For example, allyl bromide may react with 4-hydroxyphenethyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyloxy group. Optimization involves varying temperature (40–80°C), solvent polarity, and catalyst loading. Reaction progress should be monitored via TLC or HPLC . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- NMR Spectroscopy : Confirm allyloxy group integration (¹H NMR: δ 5.8–6.0 ppm for allyl protons; ¹³C NMR: δ 70–75 ppm for ether linkage) .
- HPLC-MS : Quantify purity (>95%) and detect impurities using a C18 column with UV detection at 270 nm .
- Melting Point/FTIR : Cross-validate with literature values (e.g., FTIR peaks for -OH at 3200–3400 cm⁻¹ and C-O-C at 1100–1250 cm⁻¹) .
Advanced: How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours.
- Analysis : Use HPLC to track degradation products. For oxidative stability, expose samples to H₂O₂ or UV light and monitor via LC-MS .
- Data Interpretation : Calculate half-life (t₁/₂) and identify degradation pathways (e.g., hydrolysis of the allyloxy group or oxidation of the phenolic -OH) .
Advanced: How should contradictory data on the biological activity of structurally analogous compounds (e.g., 4-Hydroxybenzyl alcohol) be analyzed?
Methodological Answer:
Contradictions often arise from experimental variables:
- Dose-Dependent Effects : Replicate studies across multiple concentrations (e.g., 1–100 μM) to identify non-linear responses .
- Cell Line Variability : Test in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) to assess tissue-specific effects .
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibitors to isolate pathways (e.g., antioxidant activity via Nrf2 vs. MAPK signaling) .
Advanced: What strategies are effective for resolving low yields in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening : Test alternatives to traditional bases (e.g., DBU or Cs₂CO₃) to enhance etherification efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions .
- In Situ Protection : Protect the phenolic -OH group with acetyl or tert-butyldimethylsilyl (TBS) groups before allylation, followed by deprotection .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for allyloxy group reactions (e.g., epoxidation or radical coupling) .
- Molecular Dynamics : Simulate solvent interactions to predict solubility and aggregation behavior .
- Docking Studies : Assess binding affinity with biological targets (e.g., enzymes like COX-2) using AutoDock Vina .
Advanced: What are the key considerations for designing in vivo vs. in vitro studies involving this compound?
Methodological Answer:
- In Vitro : Use physiologically relevant media (e.g., DMEM with 10% FBS) and control for pH/temperature shifts. Measure cellular uptake via fluorescent tagging .
- In Vivo : Select appropriate animal models (e.g., rodents for pharmacokinetics) and administer via oral gavage or IV. Monitor metabolites in plasma/urine using GC-MS .
- Ethical Compliance : Adhere to OECD guidelines for dose escalation and toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
